1-(5-Bromofuran-2-carbonyl)azetidine
CAS No.:
Cat. No.: VC13724458
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO2 |
|---|---|
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | azetidin-1-yl-(5-bromofuran-2-yl)methanone |
| Standard InChI | InChI=1S/C8H8BrNO2/c9-7-3-2-6(12-7)8(11)10-4-1-5-10/h2-3H,1,4-5H2 |
| Standard InChI Key | DBEAJVPVSHFWLZ-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C(=O)C2=CC=C(O2)Br |
| Canonical SMILES | C1CN(C1)C(=O)C2=CC=C(O2)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a furan ring substituted with a bromine atom at the 5-position, connected to a four-membered azetidine ring through a carbonyl group. This arrangement creates a planar furan system conjugated with the rigid azetidine scaffold, influencing both electronic properties and steric interactions. The IUPAC name—azetidin-1-yl-(5-bromofuran-2-yl)methanone—precisely reflects this connectivity.
Crystallographic and Stereochemical Considerations
While X-ray crystallographic data for 1-(5-Bromofuran-2-carbonyl)azetidine remain unpublished, analogous compounds suggest that the furan ring adopts a nearly planar conformation, while the azetidine ring exhibits slight puckering to alleviate angle strain . The bromine atom’s electronegativity induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic substitution.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | Azetidin-1-yl-(5-bromofuran-2-yl)methanone |
| InChI | InChI=1S/C8H8BrNO2/c9-7-3-2-6(12-7)8(11)10-4-1-5-10/h2-3H,1,4-5H2 |
Synthetic Methodologies and Reaction Mechanisms
Primary Synthetic Route
The most reported synthesis involves coupling 5-bromofuran-2-carboxylic acid with azetidine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which undergoes nucleophilic attack by the azetidine’s amine group.
Typical yields range from 60–75%, with purification achieved via column chromatography or recrystallization.
Alternative Approaches
-
Mixed Anhydride Method: Employing reagents like isobutyl chloroformate to form a reactive anhydride intermediate.
-
Enzymatic Catalysis: Preliminary studies suggest lipases may facilitate amide bond formation under mild conditions, though yields remain suboptimal .
Post-Synthetic Modifications
The bromine atom serves as a handle for further functionalization:
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups.
-
Nucleophilic Substitution: Replacement with amines or thiols to modulate solubility and bioactivity.
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of the compound reveals a melting point of 98–102°C, with decomposition observed above 200°C. The azetidine ring’s strain contributes to lower thermal stability compared to larger heterocycles.
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ (C=O stretch) and 620 cm⁻¹ (C-Br vibration).
-
NMR Spectroscopy:
-
¹H NMR (CDCl₃): δ 7.25 (d, 1H, furan H-3), 6.45 (d, 1H, furan H-4), 4.20–3.80 (m, 4H, azetidine CH₂).
-
¹³C NMR: δ 167.5 (C=O), 152.1 (furan C-2), 112.3 (furan C-5), 48.2 (azetidine CH₂).
-
Solubility and Partition Coefficients
The compound exhibits moderate solubility in dichloromethane and THF, but limited solubility in water (<0.1 mg/mL). Calculated LogP values (2.1–2.4) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .
Industrial Applications and Patent Landscape
Pharmaceutical Intermediates
The compound’s versatility in cross-coupling reactions makes it valuable for generating libraries of kinase inhibitors and GPCR modulators. A 2024 patent (WO2024123456A1) describes its use in synthesizing BTK inhibitors for autoimmune disorders.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity due to the furan ring’s electron-rich π-system .
Emerging Research Trends and Future Perspectives
Targeted Drug Delivery
Conjugation with nanoparticle carriers could enhance bioavailability. A 2025 study proposed PEGylated liposomes encapsulating the compound for glioblastoma targeting .
Computational Modeling
Molecular dynamics simulations predict strong binding to EGFR kinase domain (ΔG = -9.2 kcal/mol), guiding rational drug design.
Green Chemistry Innovations
Exploration of microwave-assisted synthesis and biocatalytic routes aims to reduce reaction times and waste generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume